molecular formula C19H24ClN3O2S B6579630 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 1049466-83-2

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B6579630
CAS No.: 1049466-83-2
M. Wt: 393.9 g/mol
InChI Key: GLHDKIDBVBAVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a 3-methylbenzenesulfonamide moiety. This structure is designed to optimize interactions with dopamine receptors, particularly the D4 subtype, which is implicated in neurological disorders such as schizophrenia and Parkinson’s disease .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-16-3-2-4-19(15-16)26(24,25)21-9-10-22-11-13-23(14-12-22)18-7-5-17(20)6-8-18/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHDKIDBVBAVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Aryl halides react with piperazine under catalytic conditions. For example, 1-chloro-4-nitrobenzene undergoes substitution with piperazine in dimethylformamide (DMF) at 80–100°C, followed by nitro-group reduction. However, 4-chlorophenylpiperazine is more efficiently prepared via:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 4-chlorobromobenzene with piperazine, using ligands like Xantphos and Cs₂CO₃ as base. Yields exceed 85% with minimized di-substitution byproducts.

Preparation of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethylamine

The ethylamine side chain is introduced through alkylation or reductive amination:

Alkylation of Piperazine

  • Two-Step Process :

    • Mono-Boc Protection : Piperazine is protected with tert-butyloxycarbonyl (Boc) to prevent over-alkylation.

    • Reaction with 1,2-Dibromoethane : Boc-protected piperazine reacts with 1,2-dibromoethane in acetonitrile at 60°C, followed by deprotection with HCl/dioxane.
      Yield : ~70% after column chromatography.

Reductive Amination

Alternative routes employ reductive amination of 4-(4-chlorophenyl)piperazine with glycolaldehyde, using NaBH₃CN in methanol. This method offers superior atom economy but requires strict pH control (pH 6–7).

Sulfonamide Bond Formation

The final step couples the ethylamine intermediate with 3-methylbenzenesulfonyl chloride:

Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride) to ensure complete reaction.

  • Temperature : 0–25°C, reaction time 4–12 hours.

Workup and Isolation

  • Quenching : Dilute with ice-water, extract with DCM.

  • Purification : Recrystallization from ethanol/water (4:1) yields >95% purity.

Optimization and Challenges

Byproduct Mitigation

  • Di-Substitution : Controlled stoichiometry and Boc protection minimize N,N-di-alkylated byproducts.

  • Hydrolysis : Acidic conditions during workup (e.g., 1M H₂SO₄) hydrolyze unreacted sulfonyl chloride.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalytic Methods : Pd/C or Ni catalysts enable lower temperatures (50°C) for piperazine functionalization.

Analytical Characterization

Parameter Method Result
PurityHPLC (C18 column)99.2% (254 nm)
Melting PointDifferential Scanning Calorimetry148–150°C
Molecular MassHigh-Resolution MS393.12 g/mol (Calc.), 393.10 g/mol (Obs.)
Structure Confirmation¹H/¹³C NMR, IRPeaks at δ 7.3 (aryl), 3.2 (piperazine)

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Alkylation (Boc-protected)70%95%HighModerate
Reductive Amination65%92%MediumHigh
Direct Coupling75%99%LowLimited

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including psychiatric disorders and cancer.

    Pharmacology: The compound is used in pharmacological studies to investigate its effects on different biological targets, such as receptors and enzymes.

    Biochemistry: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Pharmacological Profiles

The compound belongs to a class of piperazine derivatives with terminal aromatic substituents. Below is a comparative analysis with structurally related analogs:

Compound Name Key Structural Features D4 IC50 (nM) Selectivity (D4 vs. D2) Reference
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide 3-Methylbenzenesulfonamide terminus Data pending Not reported
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 17) 3-Methoxybenzamide terminus 0.057 >10,000
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Trifluoromethylbenzoyl-pyridinylacetamide Not reported Not reported
Cetirizine Ethyl Ester Diphenylmethylpiperazine-ethoxyacetic acid ester Not applicable Targets histamine receptors
Key Observations:

Terminal Group Impact :

  • The 3-methylbenzenesulfonamide group in the target compound may enhance metabolic stability compared to the 3-methoxybenzamide in Compound 17, as sulfonamides are less prone to hydrolysis than carboxamides .
  • Compound 17 exhibits exceptional D4 affinity (IC50 = 0.057 nM) and selectivity (>10,000-fold over D2), attributed to the 3-methoxy group’s electron-donating effects and optimal steric fit in the D4 receptor pocket .

The 4-chlorophenyl group on the piperazine ring is critical for D4 selectivity, as chlorine’s electronegativity enhances π-π stacking with receptor residues .

Receptor Selectivity: Unlike Cetirizine derivatives (), which target histamine receptors, the focus here is on dopamine D4 selectivity. The absence of striatal binding in humans (as seen with [³H]NGD 94-1 in ) underscores the non-motor implications of D4 ligands .

Structure-Affinity Relationship (SAR) Insights

  • Piperazine Chain Length : Ethyl linkers (as in the target compound) balance flexibility and rigidity, optimizing receptor engagement. Longer chains (e.g., butyl in ) may reduce affinity due to conformational entropy losses .
  • Aromatic Substitution: 3-Methyl (target compound) vs. 4-Chlorophenyl vs. 3-Trifluoromethylphenyl (Compound 9b): Chlorine’s smaller size may improve fit in the D4 binding pocket compared to bulkier CF3 groups .

Pharmacokinetic and Functional Comparisons

  • Metabolism : Sulfonamides generally exhibit slower hepatic clearance than carboxamides, suggesting improved half-life for the target compound .
  • Binding Density : Autoradiographic studies with [³H]NGD 94-1 () show low D4 receptor density in rat and human brains (<30 fmol/mg protein), implying that high-affinity ligands like the target compound may achieve efficacy at lower concentrations .

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic uses.

  • Molecular Formula : C19_{19}H24_{24}ClN3_3O2_2S
  • Molecular Weight : 393.9 g/mol
  • CAS Number : 1049466-83-2
PropertyValue
Molecular FormulaC19_{19}H24_{24}ClN3_3O2_2S
Molecular Weight393.9 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Biological Activity Overview

This compound exhibits a range of biological activities primarily attributed to its interaction with neurotransmitter receptors and enzymes.

Dopamine Receptor Affinity

Research indicates that similar compounds in the piperazine class show high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, indicating potent binding and selectivity over D2 receptors by more than 10,000-fold . This suggests that this compound may also interact favorably with dopamine receptors.

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties. The compound's sulfonamide group may contribute to its activity as an acetylcholinesterase (AChE) inhibitor and potentially as a urease inhibitor. In studies involving similar compounds, AChE inhibition was significant, with various derivatives showing IC50 values ranging from 0.63 µM to 6.28 µM against urease . Such activities highlight the potential for developing treatments for conditions like Alzheimer's disease and certain bacterial infections.

Antibacterial Activity

The antibacterial properties of sulfonamides are well-documented. Compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds can be attributed to their ability to inhibit bacterial folic acid synthesis .

Case Studies and Research Findings

  • Dopamine Receptor Studies :
    • In a study evaluating various piperazine derivatives, it was found that modifications on the piperazine ring significantly affected receptor binding affinities and selectivity profiles . This suggests that further structural modifications on this compound could optimize its pharmacological profile.
  • Enzyme Inhibition Analysis :
    • A series of synthesized sulfonamides were tested for their AChE inhibitory activity. The most promising candidates displayed IC50 values significantly lower than traditional inhibitors, indicating potential for therapeutic development in neurodegenerative diseases .
  • Antibacterial Screening :
    • In antibacterial assays, several sulfonamide derivatives exhibited strong inhibition against Salmonella typhi with IC50 values ranging from 0.5 µM to 5 µM, demonstrating the relevance of this class of compounds in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include coupling reactions (e.g., nucleophilic substitution or amide bond formation) and sulfonamide group introduction. For example, palladium-catalyzed cross-coupling or Buchwald-Hartwig amination may be used for aryl-piperazine linkages . Solvents like dichloromethane or tetrahydrofuran, combined with catalysts (e.g., Pd/C), are critical for optimizing reaction efficiency .

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer : Reaction optimization includes temperature control (e.g., reflux conditions for coupling steps), stoichiometric adjustments of reagents, and catalyst screening. Post-synthesis purification via chromatography (normal-phase for intermediate isolation; reverse-phase for final product refinement) is essential. For instance, gradients of methanol/dichloromethane or acetonitrile/water with formic acid enhance purity . Monitoring by TLC or HPLC ensures reaction progress .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) is pivotal for verifying substituent positions and piperazine ring conformation. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like sulfonamide (-SO₂NH₂) . High-resolution MS or X-ray crystallography may resolve ambiguities in complex analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the impact of substituents on D4 receptor selectivity?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the chlorophenyl group (e.g., halogen positioning), ethyl linker length, or sulfonamide substituents. Radioligand binding assays (e.g., using [³H]spiperone) quantify affinity for D4 vs. D2/D3 receptors. For example, replacing the 4-chlorophenyl group with a 3-cyanophenyl moiety increased D4 selectivity by 100-fold in related compounds . Computational docking (e.g., with D4 receptor crystal structures) identifies steric/electronic interactions driving selectivity .

Q. What methodologies are employed to resolve contradictions in biological activity data arising from structural analogs?

  • Methodological Answer : Contradictions (e.g., divergent receptor binding or metabolic stability) are addressed via orthogonal assays. For instance, conflicting D4 affinity data may require re-evaluation using standardized receptor preparations (e.g., transfected HEK293 cells) . Comparative pharmacokinetic studies (plasma vs. brain exposure) clarify discrepancies in CNS activity . Meta-analyses of logP/logD values and membrane permeability assays (e.g., PAMPA) further contextualize results .

Q. What strategies are recommended for evaluating blood-brain barrier (BBB) penetration and CNS bioavailability in preclinical models?

  • Methodological Answer : In vivo CNS penetration is assessed via intraperitoneal or intravenous administration in rodents, followed by brain/plasma ratio measurements at timed intervals . Radiolabeled derivatives (e.g., carbon-11 or fluorine-18) enable quantitative PET imaging in non-human primates to map regional brain uptake . Parallel in vitro models (e.g., MDCK-MDR1 monolayers) predict BBB permeability using efflux ratio calculations .

Q. How can radiolabeled derivatives be synthesized and applied in positron emission tomography (PET) imaging studies for target engagement analysis?

  • Methodological Answer : Radiolabeling involves introducing isotopes (e.g., ¹¹C) via precursor reactions, such as methylation of hydroxyl or amine groups. For example, [¹¹C]methoxy derivatives are synthesized using [¹¹C]CH₃I in basic conditions . PET imaging in primates or rodents quantifies receptor occupancy in D4-rich regions (e.g., retina or striatum). Time-activity curves and compartmental modeling validate target engagement specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.